molecular formula C24H29F2NO2 B6005894 [3-(2,4-difluorobenzyl)-1-(5-phenylpentanoyl)-3-piperidinyl]methanol

[3-(2,4-difluorobenzyl)-1-(5-phenylpentanoyl)-3-piperidinyl]methanol

Cat. No. B6005894
M. Wt: 401.5 g/mol
InChI Key: ADHAYVNBHQZGLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(2,4-difluorobenzyl)-1-(5-phenylpentanoyl)-3-piperidinyl]methanol is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been found to possess various biological properties.

Mechanism of Action

The exact mechanism of action of [3-(2,4-difluorobenzyl)-1-(5-phenylpentanoyl)-3-piperidinyl]methanol is not fully understood. However, it has been proposed that it acts on various neurotransmitter systems in the brain, including the serotonin, dopamine, and noradrenaline systems. It has also been found to modulate the activity of ion channels, including voltage-gated calcium channels and NMDA receptors.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. It has also been found to exhibit anticonvulsant activity in animal models of epilepsy. Additionally, it has been shown to improve memory and cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of [3-(2,4-difluorobenzyl)-1-(5-phenylpentanoyl)-3-piperidinyl]methanol is that it exhibits a broad range of biological activities, which makes it a potential candidate for therapeutic applications. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to develop targeted therapies.

Future Directions

There are several future directions for research on [3-(2,4-difluorobenzyl)-1-(5-phenylpentanoyl)-3-piperidinyl]methanol. One direction is to further investigate its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as an antidepressant and anti-anxiety agent. Additionally, further research is needed to understand its mechanism of action and develop targeted therapies.

Synthesis Methods

The synthesis of [3-(2,4-difluorobenzyl)-1-(5-phenylpentanoyl)-3-piperidinyl]methanol involves several steps. The starting material is 2,4-difluorobenzaldehyde, which is reacted with 5-phenylpentanoic acid in the presence of a catalyst to form the corresponding acid chloride. This acid chloride is then reacted with piperidine in the presence of a base to form the piperidine derivative. Finally, the piperidine derivative is reduced to this compound using a reducing agent.

Scientific Research Applications

[3-(2,4-difluorobenzyl)-1-(5-phenylpentanoyl)-3-piperidinyl]methanol has been found to possess various biological properties, which makes it a potential candidate for therapeutic applications. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been found to exhibit potential as an antidepressant and anti-anxiety agent. Additionally, it has been studied for its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-[3-[(2,4-difluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-5-phenylpentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29F2NO2/c25-21-12-11-20(22(26)15-21)16-24(18-28)13-6-14-27(17-24)23(29)10-5-4-9-19-7-2-1-3-8-19/h1-3,7-8,11-12,15,28H,4-6,9-10,13-14,16-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHAYVNBHQZGLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCCCC2=CC=CC=C2)(CC3=C(C=C(C=C3)F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.